Cas no 918422-86-3 (Carbamic acid, N-cyclopropyl-N-2-propyn-1-yl-, 1,1-dimethylethyl ester)

Carbamic acid, N-cyclopropyl-N-2-propyn-1-yl-, 1,1-dimethylethyl ester is a specialized carbamate ester compound featuring a cyclopropyl and propargyl substitution on the nitrogen center, along with a tert-butyl ester group. This structure imparts unique reactivity, making it valuable in organic synthesis, particularly in the preparation of protected intermediates or as a precursor for further functionalization. The cyclopropyl and propargyl moieties offer steric and electronic modulation, while the tert-butyl ester enhances stability under various reaction conditions. Its well-defined molecular architecture makes it suitable for applications in medicinal chemistry and agrochemical research, where controlled release or selective transformations are required.
Carbamic acid, N-cyclopropyl-N-2-propyn-1-yl-, 1,1-dimethylethyl ester structure
918422-86-3 structure
Product Name:Carbamic acid, N-cyclopropyl-N-2-propyn-1-yl-, 1,1-dimethylethyl ester
CAS No:918422-86-3
MF:C11H17NO2
MW:195.258183240891
CID:776344
PubChem ID:71427234
Update Time:2025-06-09

Carbamic acid, N-cyclopropyl-N-2-propyn-1-yl-, 1,1-dimethylethyl ester Chemical and Physical Properties

Names and Identifiers

    • Carbamic acid, N-cyclopropyl-N-2-propyn-1-yl-, 1,1-dimethylethyl ester
    • tert-butyl N-cyclopropyl-N-prop-2-ynylcarbamate
    • AKOS026716552
    • 918422-86-3
    • TERT-BUTYL N-CYCLOPROPYL-N-(PROP-2-YN-1-YL)CARBAMATE
    • DTXSID70845980
    • F2147-3611
    • tert-butyl cyclopropyl(prop-2-yn-1-yl)carbamate
    • EN300-6337295
    • Inchi: 1S/C11H17NO2/c1-5-8-12(9-6-7-9)10(13)14-11(2,3)4/h1,9H,6-8H2,2-4H3
    • InChI Key: NPYLASUMIHNVPG-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(N(CC#C)C1CC1)=O

Computed Properties

  • Exact Mass: 195.125928785g/mol
  • Monoisotopic Mass: 195.125928785g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 265
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 29.5Ų

Carbamic acid, N-cyclopropyl-N-2-propyn-1-yl-, 1,1-dimethylethyl ester Pricemore >>

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